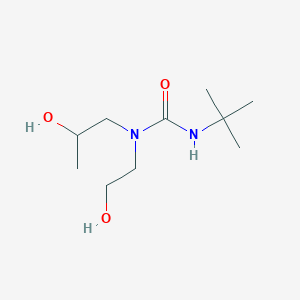
Urea, N'-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of urea moiety substituted with hydroxyethyl and hydroxypropyl groups, along with a tert-butyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- typically involves the reaction of urea with appropriate alcohols and alkylating agents. One common method is the reaction of urea with 2-hydroxyethylamine and 2-hydroxypropylamine in the presence of a tert-butylating agent under controlled temperature and pressure conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and a catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the formulation of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy groups can form hydrogen bonds with target molecules, while the urea moiety can participate in various chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N,N’-bis(2-hydroxyethyl)-: Similar structure but lacks the tert-butyl group.
Urea, N,N’-bis(2-hydroxypropyl)-: Similar structure but lacks the tert-butyl group.
Urea, N,N’-bis(1,1-dimethylethyl)-: Similar structure but lacks the hydroxyethyl and hydroxypropyl groups.
Uniqueness
The presence of both hydroxyethyl and hydroxypropyl groups, along with the tert-butyl group, makes Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- unique. These functional groups confer specific chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
885024-89-5 |
|---|---|
Molekularformel |
C10H22N2O3 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-tert-butyl-1-(2-hydroxyethyl)-1-(2-hydroxypropyl)urea |
InChI |
InChI=1S/C10H22N2O3/c1-8(14)7-12(5-6-13)9(15)11-10(2,3)4/h8,13-14H,5-7H2,1-4H3,(H,11,15) |
InChI-Schlüssel |
TXDXRHGRYPYKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CCO)C(=O)NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
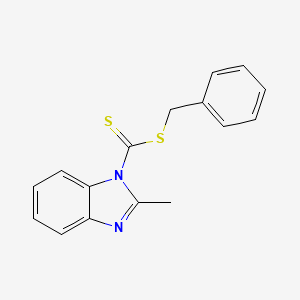

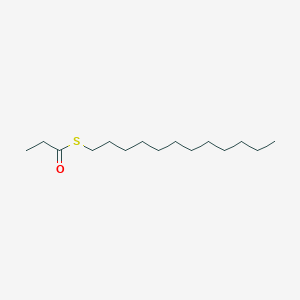
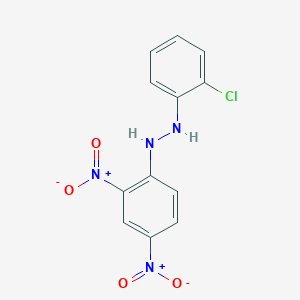
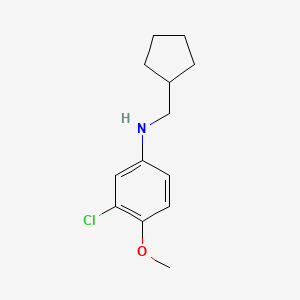
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)


![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
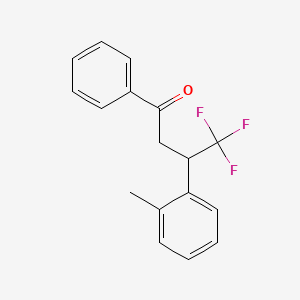
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
